Z-Leu-Leu-Glu-AMC Z-Leu-Leu-Glu-AMC Z-Leu-Leu-Glu-AMC is a tripeptide that is L-leu-L-leu-L-Glu with a Cbz group at the N-terminal and a 7-amino-4-methylcoumarin group at the C-terminal. It is a fluorogenic substrate for measuring the peptidylglutamyl peptide-hydrolyzing activity of the 20S proteasome. It has a role as a fluorochrome. It is a tripeptide and a member of coumarins. It is functionally related to a Leu-Leu-Glu.
Brand Name: Vulcanchem
CAS No.:
VCID: VC21539306
InChI: InChI=1S/C35H44N4O9/c1-20(2)15-27(38-34(45)28(16-21(3)4)39-35(46)47-19-23-9-7-6-8-10-23)33(44)37-26(13-14-30(40)41)32(43)36-24-11-12-25-22(5)17-31(42)48-29(25)18-24/h6-12,17-18,20-21,26-28H,13-16,19H2,1-5H3,(H,36,43)(H,37,44)(H,38,45)(H,39,46)(H,40,41)/t26-,27-,28-/m0/s1
SMILES: CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)OCC3=CC=CC=C3
Molecular Formula: C35H44N4O9
Molecular Weight: 664.7 g/mol

Z-Leu-Leu-Glu-AMC

CAS No.:

VCID: VC21539306

Molecular Formula: C35H44N4O9

Molecular Weight: 664.7 g/mol

Purity: >95%

* For research use only. Not for human or veterinary use.

Z-Leu-Leu-Glu-AMC -

Description

Z-Leu-Leu-Glu-AMC is a synthetic tripeptide compound with the sequence L-leucyl-L-leucyl-L-glutamyl, modified with a benzyloxycarbonyl (Cbz) group at the N-terminal and a 7-amino-4-methylcoumarin (AMC) group at the C-terminal. This compound is widely used as a fluorogenic substrate in biochemical assays to measure proteolytic activities, particularly those of the proteasome, which is crucial for protein degradation in cells .

Applications in Research

Z-Leu-Leu-Glu-AMC is utilized in various research areas due to its specificity as a substrate for proteolytic enzymes.

Protease Activity Assays

It serves as a substrate for measuring the caspase-like activity of the proteasome, which is essential for studying protein degradation pathways . The activity can be quantified by monitoring the release of the fluorescent molecule AMC, which excites at 360-380 nm and emits at 440-460 nm .

Drug Development

In pharmaceutical research, Z-Leu-Leu-Glu-AMC is used to screen potential drug candidates targeting proteolytic enzymes. This is particularly relevant for developing therapies against diseases like cancer and neurodegenerative disorders .

Biochemical Research

The compound aids in studying protein interactions and post-translational modifications, providing insights into cellular mechanisms and signaling pathways .

Diagnostic Applications

Z-Leu-Leu-Glu-AMC can be used in diagnostic kits to detect protease-related diseases, facilitating early diagnosis and monitoring of conditions .

Research on Protein Folding

It is instrumental in studies investigating protein folding and misfolding, which are critical in understanding diseases such as Alzheimer's and Parkinson's .

Proteasome Activity

Studies using Z-Leu-Leu-Glu-AMC have shown that proteasome activity is crucial for maintaining protein homeostasis in cells. Impaired proteasomal function is linked to various diseases, including neurodegenerative disorders .

Drug Resistance Mechanisms

Research on proteasome inhibitors has highlighted the role of Z-Leu-Leu-Glu-AMC in understanding resistance mechanisms to these drugs, which are used in cancer treatment .

Cellular Processes

The compound helps in elucidating cellular processes such as cell adhesion disassembly during epithelial-to-mesenchymal transition (EMT) and the Notch signaling pathway .

Product Name Z-Leu-Leu-Glu-AMC
Molecular Formula C35H44N4O9
Molecular Weight 664.7 g/mol
IUPAC Name (4S)-4-[[(2S)-4-methyl-2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]pentanoyl]amino]-5-[(4-methyl-2-oxochromen-7-yl)amino]-5-oxopentanoic acid
Standard InChI InChI=1S/C35H44N4O9/c1-20(2)15-27(38-34(45)28(16-21(3)4)39-35(46)47-19-23-9-7-6-8-10-23)33(44)37-26(13-14-30(40)41)32(43)36-24-11-12-25-22(5)17-31(42)48-29(25)18-24/h6-12,17-18,20-21,26-28H,13-16,19H2,1-5H3,(H,36,43)(H,37,44)(H,38,45)(H,39,46)(H,40,41)/t26-,27-,28-/m0/s1
Standard InChIKey FOYHOBVZPWIGJM-KCHLEUMXSA-N
Isomeric SMILES CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)OCC3=CC=CC=C3
SMILES CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)OCC3=CC=CC=C3
Canonical SMILES CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)OCC3=CC=CC=C3
Appearance Solid lyophilized powder
Boiling Point 967.8±65.0 °C at 760 mmHg
Melting Point N/A
Purity >95%
Sequence Z-Leu-Leu-Glu-AMC
Solubility Soluble in DMSO
Source Synthetic
Storage -20°C
Synonyms Proteasome Substrate III, Fluorogenic
PubChem Compound 25108642
Last Modified Aug 15 2023

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